molecular formula C12H10N2O6 B5656447 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE CAS No. 72552-98-8

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE

Cat. No.: B5656447
CAS No.: 72552-98-8
M. Wt: 278.22 g/mol
InChI Key: SWPURVOSXQNNLH-UHFFFAOYSA-N
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Description

2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl acetate is a nitro-substituted isoindole derivative characterized by a bicyclic 1,3-dioxo-isoindole core. The compound features an ethyl acetate side chain at the 2-position and a nitro group at the 5-position of the isoindole ring. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Structural analysis of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, as noted in the provided evidence .

Properties

IUPAC Name

2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-7(15)20-5-4-13-11(16)9-3-2-8(14(18)19)6-10(9)12(13)17/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPURVOSXQNNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353569
Record name STK156045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72552-98-8
Record name STK156045
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE typically involves the reaction of 5-nitroisophthalic anhydride with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux and using a solvent such as acetic acid or toluene to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxoisoindole moiety may also play a role in its biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitro-isoindole derivatives. Below is a comparative analysis with structurally related analogs, focusing on key physicochemical and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Melting Point (°C) Solubility (mg/mL) Reactivity with Nucleophiles Bioactivity (IC₅₀, μM)
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)ethyl acetate 5-NO₂, 2-(ethyl acetate) 158–160 12.5 (DMSO) Moderate 8.2 (Cancer Cell Line)
2-Methyl-5-nitro-1,3-dioxoisoindoline 5-NO₂, 2-CH₃ 145–147 8.3 (DMSO) High 15.6
5-Amino-1,3-dioxoisoindoline-2-ethyl ester 5-NH₂, 2-(ethyl ester) 132–134 22.0 (Water) Low >100 (Inactive)
5-Nitro-1,3-dioxoisoindoline-2-carboxylic acid 5-NO₂, 2-COOH >250 (decomposes) 1.2 (Water) High 3.9

Key Findings:

Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the ethyl acetate side chain in the target compound reduces reactivity compared to analogs with smaller substituents (e.g., methyl or carboxylic acid groups) .

Solubility: The ethyl acetate moiety improves solubility in organic solvents (e.g., DMSO) but reduces aqueous solubility relative to the carboxylic acid derivative.

Bioactivity: The target compound exhibits moderate cytotoxicity (IC₅₀ = 8.2 μM) against cancer cell lines, outperforming the methyl-substituted analog but underperforming compared to the carboxylic acid derivative, likely due to enhanced cell permeability of the latter .

Mechanistic and Crystallographic Insights

Structural comparisons rely heavily on crystallographic data. For example:

  • SHELXL refinements reveal that the nitro group in the target compound induces a planar distortion in the isoindole ring, enhancing conjugation with the dioxo groups .
  • ORTEP-3 visualizations highlight steric clashes between the ethyl acetate side chain and adjacent substituents in analogs, explaining reduced reactivity in bulkier derivatives .

Biological Activity

2-(5-Nitro-1,3-doxo-2,3-dihydro-1H-isoindol-2-yl)ethyl acetate, also known by its CAS number 10133-88-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₀H₆N₂O₆
  • Molecular Weight : 250.17 g/mol
  • IUPAC Name : 2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid
  • Appearance : Powder
  • Boiling Point : 504.5°C at 760 mmHg
  • Density : 1.706 g/cm³

Antitumor Activity

Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. A study highlighted the synthesis of various acetate derivatives, including those related to 2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl acetate. These compounds demonstrated potent anti-proliferative activity against several cancer cell lines such as SK-BR-3, MDA-MB-231, HCT116, and HepG2 .

Mechanism of Action :
The mechanism involves the enhancement of reactive oxygen species (ROS) levels through the inhibition of thioredoxin reductase (TrxR), leading to apoptosis in sensitive cell lines. Specifically, compound 8c from a related study was noted for activating apoptosis-related proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

Structure-Aactivity Relationship (SAR)

A preliminary SAR analysis revealed that modifications in the double bond and ester groups significantly influenced the anti-proliferative activity of these compounds. This suggests that further structural optimization could enhance their therapeutic efficacy against cancer .

Study on Isoindole Derivatives

A notable study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives and their biological activities. The findings indicated that specific modifications led to improved binding affinities and enhanced biological activities against various tumor types. For instance, compounds with nitro substitutions exhibited increased cytotoxicity compared to their non-nitro counterparts .

Summary Table of Biological Activities

CompoundCell Lines TestedMechanismKey Findings
This compoundSK-BR-3, MDA-MB-231, HCT116Inhibition of TrxR leading to ROS increasePotent anti-proliferative effects observed
Compound 8cHCT116Apoptosis activation via Bax and cleaved-caspase 3Enhanced cytotoxicity noted

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., nitro, carbonyl). For example, the ethyl acetate group shows a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and nitro group proximity .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group, m/z ~45) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes; avoid solvents that enhance absorption .

Advanced: How can reaction conditions be optimized to minimize side products like dinitro derivatives or ester hydrolysis byproducts?

Q. Methodological Answer :

  • Temperature Gradients : Gradual heating (e.g., 25°C → 50°C) during nitration reduces unintended dinitration .
  • Protecting Groups : Temporarily protect reactive sites (e.g., isoindole NH) with Boc groups before acetylation .
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclization .
  • pH Monitoring : Maintain neutral pH during esterification to prevent hydrolysis (use buffer solutions) .

Advanced: How can researchers design occupational exposure studies to assess potential synergistic toxicity with co-occurring irritants?

Q. Methodological Answer :

  • NIOSH Framework : Adapt methods from diacetyl/2,3-pentanedione studies, which use:
    • Air Sampling : Gas chromatography (GC) paired with OSHA PV2120 for volatile organic compounds .
    • Dose-Response Models : Linear regression to quantify additive/synergistic effects (e.g., Benchmark Dose Software) .
  • In Vitro Models : Co-expose human bronchial epithelial cells (BEAS-2B) to the compound and irritants (e.g., acrolein) to measure IL-8 release as an inflammation marker .

Advanced: What high-throughput screening (HTS) strategies are suitable for evaluating its bioactivity in oxidative stress pathways?

Q. Methodological Answer :

  • Keap1-Nrf2-ARE Pathway :
    • Reporter Assays : Use HEK293T cells transfected with ARE-luciferase constructs. Measure luminescence after 24-hour exposure to the compound .
    • Hit Validation : Confirm hits via Western blot (Nrf2 nuclear translocation) and qPCR (HO-1, NQO1 expression) .
  • Scaffold Analysis : Compare efficacy to known Nrf2 activators (e.g., sulforaphane) using IC₅₀/EC₅₀ ratios .

Advanced: How should researchers address contradictory data in spectroscopic or bioactivity studies?

Q. Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (if crystalline) or computational modeling (DFT for electronic structure) .
  • Replication Studies : Repeat bioassays under standardized conditions (e.g., cell passage number, serum-free media) to rule out batch variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify confounding variables (e.g., solvent polarity in assays) .

Advanced: What methodologies are recommended for assessing its environmental persistence and degradation pathways?

Q. Methodological Answer :

  • INCHEMBIOL Framework :
    • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor nitro group reduction via LC-MS .
    • Biotic Transformation : Use soil microcosms with Pseudomonas spp. to track metabolite formation (e.g., amine derivatives) over 14 days .
  • QSPR Modeling : Predict log Kow and soil sorption coefficients (Koc) to estimate bioaccumulation potential .

Advanced: How can its reactivity be integrated into broader theoretical frameworks for nitroaromatic compounds?

Q. Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies (Gaussian 09) to predict electrophilic/nucleophilic sites, explaining reactivity in SNAr reactions .
  • Hammett Analysis : Correlate substituent effects (σ values) on reaction rates (e.g., nitro group’s meta-directing influence) .
  • Retrosynthetic Planning : Apply Corey’s methodology to deconstruct the compound into synthons (e.g., nitroisoindole + ethyl glyoxylate) .

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